molecular formula C13H11N3O5S B2825565 Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate CAS No. 324538-44-5

Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate

Cat. No.: B2825565
CAS No.: 324538-44-5
M. Wt: 321.31
InChI Key: RWKHGHRVWOTHBG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Mechanism of Action

Preparation Methods

The synthesis of ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of 2-aminothiazole with ethyl chloroformate to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Oxidation: The thiazole ring can be oxidized under specific conditions to introduce additional functional groups.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 2-(3-nitrobenzamido)thiazole-4-carboxylate can be compared with other thiazole-based compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[(3-nitrobenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c1-2-21-12(18)10-7-22-13(14-10)15-11(17)8-4-3-5-9(6-8)16(19)20/h3-7H,2H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKHGHRVWOTHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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